4-(1,3-Dioxolan-2-yl)piperidine;hydrochloride
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Overview
Description
4-(1,3-Dioxolan-2-yl)piperidine;hydrochloride is an organic compound with the molecular formula C8H15NO2·HCl. It is a derivative of piperidine, a six-membered heterocyclic amine, and contains a 1,3-dioxolane ring. This compound is commonly used as an intermediate in organic synthesis and has various applications in scientific research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the reaction of piperidine with ethylene glycol in the presence of an acid catalyst to form the 1,3-dioxolane ring . The resulting compound is then treated with hydrochloric acid to obtain the hydrochloride salt .
Industrial Production Methods
Industrial production of 4-(1,3-Dioxolan-2-yl)piperidine;hydrochloride follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient and consistent production. The reaction conditions, such as temperature, pressure, and catalyst concentration, are optimized to maximize yield and purity .
Chemical Reactions Analysis
Types of Reactions
4-(1,3-Dioxolan-2-yl)piperidine;hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the compound into different piperidine derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like alkyl halides or acyl chlorides are used under basic or acidic conditions.
Major Products Formed
Oxidation: N-oxides of 4-(1,3-Dioxolan-2-yl)piperidine.
Reduction: Various reduced piperidine derivatives.
Substitution: Substituted piperidine derivatives with different functional groups.
Scientific Research Applications
4-(1,3-Dioxolan-2-yl)piperidine;hydrochloride has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme inhibitors and receptor ligands.
Medicine: Investigated for potential therapeutic applications, including as a precursor for drug development.
Industry: Utilized in the production of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 4-(1,3-Dioxolan-2-yl)piperidine;hydrochloride involves its interaction with specific molecular targets. The compound can act as a ligand for certain receptors or enzymes, modulating their activity. The 1,3-dioxolane ring and piperidine nitrogen play crucial roles in binding to these targets, influencing the compound’s biological effects .
Comparison with Similar Compounds
Similar Compounds
4-(1,3-Dioxolan-2-yl)pyridine: Similar structure but with a pyridine ring instead of piperidine.
4-(1,3-Dioxolan-2-yl)-1-[2-(phenylsulfonyl)ethyl]piperidine: Contains additional phenylsulfonyl and ethyl groups.
Uniqueness
4-(1,3-Dioxolan-2-yl)piperidine;hydrochloride is unique due to its specific combination of the 1,3-dioxolane ring and piperidine structure. This combination imparts distinct chemical and biological properties, making it valuable for various applications in research and industry .
Properties
Molecular Formula |
C8H16ClNO2 |
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Molecular Weight |
193.67 g/mol |
IUPAC Name |
4-(1,3-dioxolan-2-yl)piperidine;hydrochloride |
InChI |
InChI=1S/C8H15NO2.ClH/c1-3-9-4-2-7(1)8-10-5-6-11-8;/h7-9H,1-6H2;1H |
InChI Key |
UKFRDAZMSLWOBF-UHFFFAOYSA-N |
Canonical SMILES |
C1CNCCC1C2OCCO2.Cl |
Origin of Product |
United States |
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